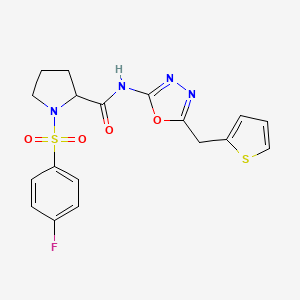

1-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O4S2/c19-12-5-7-14(8-6-12)29(25,26)23-9-1-4-15(23)17(24)20-18-22-21-16(27-18)11-13-3-2-10-28-13/h2-3,5-8,10,15H,1,4,9,11H2,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWMYLHHMKHURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity:

- Sulfonamide moiety : Known for its role in various biological processes.

- Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.

- Pyrrolidine backbone : Implicated in enhancing the pharmacokinetic profiles of compounds.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.

- Modulation of Receptor Activity : It may interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and immune response .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis or function .

Pharmacological Effects

The pharmacological profile of the compound includes:

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound significantly reduces pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Against various bacterial strains, the compound shows promising activity, suggesting its potential as an antibacterial agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including the target compound, as anticancer agents. The mechanism of action often involves inhibition of tubulin polymerization, which is crucial for cancer cell division. For instance, diaryl 5-amino-1,2,4-oxadiazoles have been shown to possess significant antitubulin activity, correlating with their cytostatic properties .

Case Study:

A study focusing on various oxadiazole derivatives demonstrated that modifications in the phenyl ring significantly influenced their cytotoxic activity against different cancer cell lines. The presence of fluorine atoms was noted to enhance binding affinity to tubulin .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | Tubulin Inhibition |

| Compound B | A549 | 0.52 | Tubulin Inhibition |

| Target Compound | SK-MEL-2 | 4.27 | Tubulin Inhibition |

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on similar sulfonamide derivatives has shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study:

A synthesis study involving sulfonamide derivatives indicated that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations were comparable to established antibiotics .

Other Biological Activities

3. Anti-inflammatory Effects

Compounds with oxadiazole and thiophene moieties have been evaluated for anti-inflammatory properties. These derivatives have shown promise in reducing inflammation in preclinical models, potentially benefiting conditions like arthritis and cardiovascular diseases .

Case Study:

Research on anti-inflammatory agents revealed that specific oxadiazole derivatives could inhibit cyclooxygenase II (COX-II), an enzyme involved in inflammation pathways. This inhibition was demonstrated using carrageenan-induced edema models .

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

A robust synthesis strategy involves sequential coupling of the pyrrolidine-2-carboxamide core with the 4-fluorophenylsulfonyl and thiophen-2-ylmethyl-oxadiazole moieties. Critical steps include:

- Protecting group selection : For example, tert-butoxycarbonyl (Boc) groups may shield reactive amines during sulfonylation .

- Reaction order : Sulfonylation of the pyrrolidine nitrogen typically precedes oxadiazole ring formation to avoid side reactions .

- Monitoring intermediates : Thin-layer chromatography (TLC) or HPLC should validate purity at each step .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm) and confirms stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₈FN₃O₄S₂: 452.09) .

- FT-IR : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .

Q. What purification techniques are effective for isolating the final compound?

- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar by-products .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data between theoretical predictions and experimental results for the pyrrolidine-2-carboxamide moiety?

- Variable-temperature NMR : Reduces signal broadening caused by conformational flexibility in the pyrrolidine ring .

- 2D NMR (COSY, NOESY) : Maps through-space correlations to confirm substituent orientations (e.g., oxadiazole-thiophene linkage) .

- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) minimize solvent interference in aromatic regions .

Q. What computational methods are recommended for predicting the reactivity of the thiophen-2-ylmethyl-oxadiazole fragment in nucleophilic reactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

- MD simulations : Assess solvent effects on reaction pathways during oxadiazole ring formation .

Q. How to optimize reaction conditions to minimize by-products during sulfonylation and oxadiazole ring formation?

- Temperature control : Sulfonylation at 0–5°C reduces sulfonic acid by-products; oxadiazole cyclization requires reflux (~80°C) .

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride coupling .

- Stoichiometric precision : Maintain a 1.2:1 molar ratio of sulfonyl chloride to pyrrolidine amine to prevent over-sulfonylation .

Q. What strategies validate biological target engagement in enzyme inhibition assays?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for the sulfonyl group’s interaction with catalytic pockets .

- Fluorescence polarization assays : Quantify displacement of fluorescent probes in competitive inhibition studies .

- X-ray crystallography : Resolve co-crystal structures to identify critical hydrogen bonds with the oxadiazole nitrogen .

Data Contradiction Analysis

Example : Discrepancies in melting points between synthesized batches may arise from polymorphic forms. Mitigation includes:

- DSC/TGA : Differentiate polymorphs via thermal behavior .

- PXRD : Confirm crystalline phase consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.